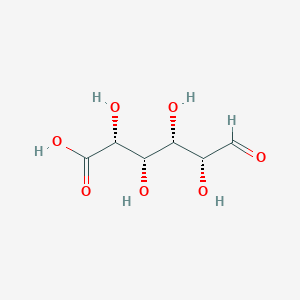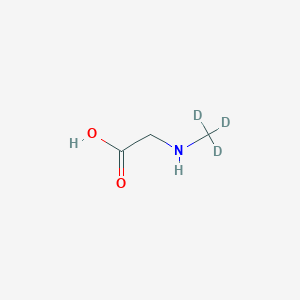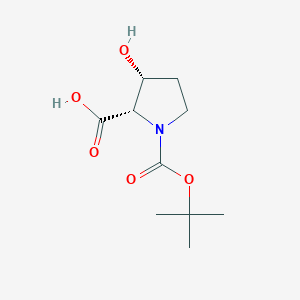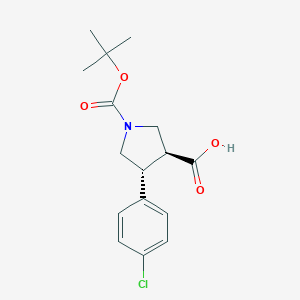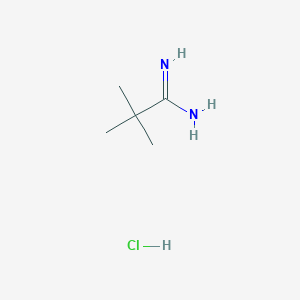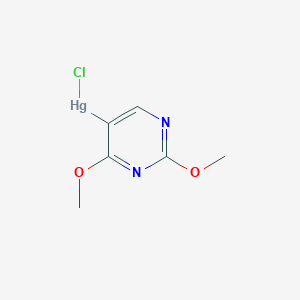
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury, also known as CDDPM, is a mercury-containing compound that has been widely studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury is not fully understood, but it is believed to involve the formation of a complex with mercury ions that can bind to various biomolecules such as proteins and DNA. This can lead to changes in cellular function and ultimately induce cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury can induce apoptosis in cancer cells by activating caspase enzymes and increasing reactive oxygen species (ROS) levels. It has also been shown to inhibit the growth of various cancer cell lines in vitro. However, the effects of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury on normal cells and tissues are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury in lab experiments is its high selectivity for mercury ions, which allows for accurate detection and measurement. However, the toxicity of mercury and the potential for Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury to bind to other biomolecules can limit its use in certain experiments.
Orientations Futures
Future research on Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury could focus on its potential use in cancer therapy, as well as its effects on normal cells and tissues. Additionally, further investigation into the mechanism of action and potential biomolecular targets could lead to the development of new diagnostic and therapeutic tools.
Méthodes De Synthèse
The synthesis of Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury involves the reaction of 2,4-dimethoxypyrimidine with mercuric chloride in the presence of hydrochloric acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting mercury ions in aqueous solutions and as a catalyst for organic reactions. It has also been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
123551-50-8 |
|---|---|
Nom du produit |
Chloro-(2,4-dimethoxypyrimidin-5-yl)mercury |
Formule moléculaire |
C6H7ClHgN2O2 |
Poids moléculaire |
375.18 g/mol |
Nom IUPAC |
chloro-(2,4-dimethoxypyrimidin-5-yl)mercury |
InChI |
InChI=1S/C6H7N2O2.ClH.Hg/c1-9-5-3-4-7-6(8-5)10-2;;/h4H,1-2H3;1H;/q;;+1/p-1 |
Clé InChI |
UJMFWLDWFIWFBI-UHFFFAOYSA-M |
SMILES |
COC1=NC(=NC=C1[Hg]Cl)OC |
SMILES canonique |
COC1=NC(=NC=C1[Hg]Cl)OC |
Synonymes |
Mercury, chloro(2,4-dimethoxy-5-pyrimidinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




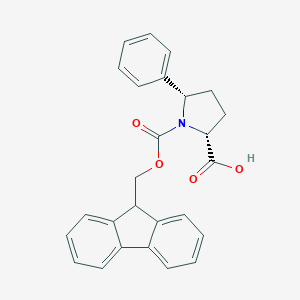
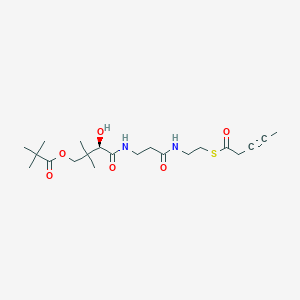
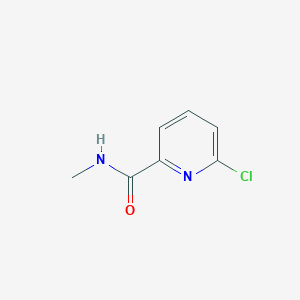

![2-[[1-[[3-[[2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B51580.png)
